molecular formula C22H22N2O3 B6085514 5-(4-methoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole

5-(4-methoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole

Cat. No. B6085514
M. Wt: 362.4 g/mol
InChI Key: MGMLHRNHVWXKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole is a synthetic compound that belongs to the class of isoxazole derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience.

Scientific Research Applications

5-(4-methoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been extensively studied for its potential applications in the field of neuroscience. It has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes such as learning, memory, and synaptic plasticity. Therefore, 5-(4-methoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been investigated for its potential to enhance cognitive function and treat various neurological disorders such as Alzheimer's disease, schizophrenia, and addiction.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole involves the positive allosteric modulation of the mGluR5 receptor. This results in an increase in the receptor's activity and downstream signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway. The activation of these pathways leads to the enhancement of synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-methoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole can enhance long-term potentiation (LTP), a process that is crucial for learning and memory. It has also been found to increase the density of dendritic spines, which are involved in synaptic transmission and plasticity. Additionally, 5-(4-methoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to reduce anxiety-like behavior and enhance social interaction in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-methoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole in lab experiments is its high potency and selectivity for the mGluR5 receptor. This allows for precise modulation of the receptor's activity without affecting other receptors or signaling pathways. However, a limitation of using this compound is its relatively short half-life, which requires frequent dosing in animal models.

Future Directions

There are several future directions for the study of 5-(4-methoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole. One direction is to investigate its potential use in the treatment of Alzheimer's disease and other neurological disorders. Another direction is to explore its effects on other signaling pathways and receptors that are involved in synaptic plasticity and cognitive function. Additionally, further studies are needed to optimize the dosing and administration of this compound for maximum efficacy and minimal side effects.
Conclusion:
In conclusion, 5-(4-methoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole is a promising compound with potential applications in the field of neuroscience. Its positive allosteric modulation of the mGluR5 receptor has been shown to enhance cognitive function and treat various neurological disorders. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Synthesis Methods

The synthesis of 5-(4-methoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole involves the reaction of 4-methoxyphenylhydrazine with 2-(3-methylphenyl)-1-pyrrolidinylcarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride and sodium acetate to obtain the final product.

properties

IUPAC Name

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-[2-(3-methylphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-15-5-3-6-17(13-15)20-7-4-12-24(20)22(25)19-14-21(27-23-19)16-8-10-18(26-2)11-9-16/h3,5-6,8-11,13-14,20H,4,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMLHRNHVWXKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCCN2C(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-3-[2-(3-methylphenyl)pyrrolidine-1-carbonyl]-1,2-oxazole

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